molecular formula C22H19N3O4 B138421 cis-ent-Tadalafil CAS No. 171596-28-4

cis-ent-Tadalafil

Cat. No.: B138421
CAS No.: 171596-28-4
M. Wt: 389.4 g/mol
InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N
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Mechanism of Action

Target of Action

Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . The primary role of PDE5 is to regulate the concentration of cGMP, which plays a crucial role in physiological processes like smooth muscle relaxation .

Mode of Action

Tadalafil interacts with its target, PDE5, by inhibiting its activity. This inhibition prevents the breakdown of cGMP . As a result, the concentration of cGMP increases, leading to a series of downstream effects. The most common therapeutic effect of Tadalafil is the relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Tadalafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), leading to a cascade of protein activations that result in various physiological effects .

Pharmacokinetics

Tadalafil exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively .

Result of Action

The primary result of Tadalafil’s action is the relaxation of smooth muscle in the penis, allowing the corpus cavernosum to fill with blood and produce an erection . This effect is dependent on sexual stimulation. In addition, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .

Action Environment

The action of Tadalafil is influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for Tadalafil to exert its therapeutic effect in erectile dysfunction . Furthermore, the efficacy of Tadalafil can be influenced by the patient’s health status, such as renal impairment .

Biochemical Analysis

Biochemical Properties

Tadalafil, (6S,12aR) interacts with the phosphodiesterase-5 (PDE5) enzyme, a member of the class I phosphodiesterase superfamily . This enzyme is specific for the breakdown and degradation of cyclic guanosine monophosphate (cGMP) . Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen were designed to interact with particular hydrophilic residues in the binding pocket .

Cellular Effects

Tadalafil, (6S,12aR) has been shown to have effects on various types of cells. For instance, it has been reported to have an insulin-like effect on human skeletal muscle cells . It also seems to ameliorate insulin resistance and glucose homeostasis in humans .

Molecular Mechanism

Tadalafil, (6S,12aR) exerts its effects at the molecular level primarily through its inhibition of the PDE5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then lead to a series of downstream effects, including the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of Tadalafil, (6S,12aR) over time in laboratory settings have not been extensively studied. Studies on Tadalafil have shown that it provides a preferable therapeutic effect for erectile dysfunction with a lower incidence of treatment-emergent side effects relative to on-demand use after at least 24 weeks of long-term treatment .

Dosage Effects in Animal Models

In animal models, Tadalafil has shown preventive effects against cerebral vasospasm and vasodilative effects similar to that of nimodipine . Specific studies on the dosage effects of Tadalafil, (6S,12aR) in animal models are currently lacking.

Metabolic Pathways

Tadalafil, (6S,12aR) is involved in the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) pathway . This pathway plays an essential role in physiological processes like energy storage by modulating lipid homeostasis via IRS-1-mediated mechanisms .

Transport and Distribution

The transport and distribution of Tadalafil, (6S,12aR) within cells and tissues have not been extensively studied. Tadalafil is known to be distributed in various tissues such as vascular smooth muscles, the brain, platelets, spleen, and kidney .

Chemical Reactions Analysis

cis-ent-Tadalafil, can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

IUPAC Name

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXKDUGGOYFFRN-IERDGZPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-28-4
Record name Tadalafil, (6S ,12aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TADALAFIL, (6S ,12AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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